3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZSDEWFHLIIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360936 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106291-25-2 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Conditions
The general procedure involves:
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Protection of the carboxylic acid : Methyl or ethyl esters are preferred to prevent catalyst poisoning. For example, 4-bromobenzoic acid is converted to methyl 4-bromobenzoate using thionyl chloride and methanol.
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Coupling reaction :
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).
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Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a 1:1 mixture of dioxane and water.
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Temperature : 80–100°C for 12–24 hours under inert atmosphere.
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Deprotection : The ester is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF.
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.5–2.0 mol% | Maximizes turnover |
| Solvent System | Dioxane:H₂O (3:1) | Enhances solubility |
| Reaction Time | 18–20 hours | Balances conversion and side reactions |
Challenges and Mitigation
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Homocoupling of Boronic Acid : Additives like TBAB (tetrabutylammonium bromide) suppress this side reaction by stabilizing the boronate intermediate.
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Fluorine Reactivity : The electron-withdrawing fluorine atom slows coupling; increasing the reaction temperature to 100°C improves kinetics.
Alternative Synthetic Routes
Ullmann Coupling
While less common, Ullmann coupling between 4-iodobenzoic acid and 3-fluoro-4-methoxyphenyl iodide has been explored:
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline.
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Solvent : DMF at 120°C for 48 hours.
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Yield : 40–50%, significantly lower than Suzuki-Miyaura.
Friedel-Crafts Acylation
This method is unsuitable due to the deactivating effects of the fluorine and methoxy groups, which prevent electrophilic substitution.
Functional Group Introduction Strategies
Fluorination Methods
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Electrophilic Fluorination : Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the meta position.
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Nucleophilic Displacement : A nitro group at position 3 is replaced with fluorine using KF in the presence of a crown ether.
Methoxylation Techniques
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O-Methylation : A hydroxyl group at position 4 is methylated using methyl iodide and K₂CO₃ in acetone.
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Direct Methoxy Introduction : Employing a pre-methoxylated boronic acid avoids post-coupling modifications.
Purification and Characterization
Chromatographic Methods
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Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
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Reverse-Phase HPLC : Achieves >99% purity using a C18 column and acetonitrile/water gradient.
Spectroscopic Confirmation
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¹H NMR : Key signals include a singlet for the methoxy group (δ 3.85 ppm) and a downfield carboxylic acid proton (δ 12.2 ppm).
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¹³C NMR : The carbonyl carbon appears at δ 170–172 ppm.
Scalability and Industrial Considerations
Batch vs. Continuous Flow
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Batch Reactors : Suitable for small-scale synthesis (≤1 kg) but face heat transfer limitations.
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Continuous Flow Systems : Improve mixing and temperature control for multi-kilogram production.
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Pd Catalyst | 12,000 | 45% |
| Boronic Acid | 8,000 | 30% |
| Solvents | 1,500 | 15% |
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid has a wide range of applications across several scientific disciplines:
1. Chemistry
- Synthetic Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.
2. Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly as an agonist for the free fatty acid receptor 4 (FFA4), which is involved in metabolic regulation. Activation of FFA4 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhancing glucose uptake in adipocytes and reducing inflammation .
- Antimicrobial Properties : Studies are ongoing to evaluate its antimicrobial effects, which could lead to new treatments for infections.
3. Medicine
- Drug Development : The compound is investigated for its anti-inflammatory and anticancer properties. Its mechanism of action involves modulating various signaling pathways that could be beneficial in treating metabolic disorders and cancer .
- Pharmacokinetics : Preliminary studies suggest that it is orally active, making it a candidate for therapeutic applications.
4. Industry
- Material Science : It is utilized in the production of organic light-emitting diodes (OLEDs) and liquid crystals due to its electronic properties.
Case Study 1: FFA4 Agonism and Metabolic Effects
A study explored the effects of this compound on glucose metabolism in animal models. The results demonstrated that administration of this compound led to increased GLP-1 secretion and improved glucose tolerance, suggesting its potential as a therapeutic agent for type 2 diabetes .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed promising results against several bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell membranes, indicating its potential use as a new class of antibiotics .
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid and analogous compounds:
Key Observations:
Substituent Effects :
- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine (vs. chlorine) in this compound likely enhance its polarity and metabolic stability compared to the chloro analog .
- Methoxy vs. Hydroxyl : The methoxy group in the target compound provides steric bulk and electron donation without the hydrogen-bonding capability of hydroxyl groups, influencing solubility and reactivity .
Regiochemical Variations :
- The position of fluorine (e.g., 2-F vs. 3'-F) significantly alters electronic properties. For example, 2-Fluoro-4′-methoxy-[1,1'-biphenyl]-3-carboxylic acid may exhibit stronger intramolecular charge transfer due to proximity between substituents .
Materials Science: Biphenylcarboxylic acids are precursors for luminescent metal-organic frameworks (MOFs), as seen in free base tetrakis[(1,1'-biphenyl)-4-carboxylic acid] derivatives .
Biological Activity
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound that has garnered interest in medicinal and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13F O3
- Molecular Weight : 272.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The primary biological activity of this compound is attributed to its role as an agonist for the FFA4 receptor (also known as GPR120). This receptor is involved in various metabolic processes, including:
- Glucose Regulation : Enhances glucose uptake in adipocytes.
- Hormonal Secretion : Stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.
- Anti-inflammatory Effects : Inhibits pro-inflammatory mediator release from macrophages.
Biological Activity Summary
The compound has demonstrated several biological activities that are summarized in the following table:
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
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Metabolic Disorders :
- A study published in Journal of Medicinal Chemistry explored the effects of this compound on diabetic models. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity in treated subjects compared to controls.
- Anti-inflammatory Applications :
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Antimicrobial Activity :
- A comparative study assessed the antimicrobial efficacy of various biphenyl derivatives, including this compound. The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is orally active with favorable absorption characteristics. Studies suggest it has a moderate half-life, allowing for sustained biological activity over time.
Q & A
(Basic) What are the common synthetic routes for preparing 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and what are their respective advantages?
Answer:
The primary synthetic routes include:
- Suzuki-Miyaura Cross-Coupling : Using 3-fluoro-4-methoxyphenyl boronic acid and a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., CsF). This method offers high regioselectivity and compatibility with sensitive functional groups .
- Ullmann Coupling : Copper-mediated coupling of aryl halides, suitable for electron-deficient substrates but often requiring higher temperatures and longer reaction times.
- Post-Functionalization : Introducing fluorine or methoxy groups after biphenyl formation via electrophilic substitution or nucleophilic aromatic substitution, allowing modularity but with potential steric challenges.
Advantages : Suzuki coupling is favored for scalability and mild conditions, while Ullmann reactions are useful for substrates incompatible with palladium. Post-functionalization is ideal for late-stage diversification .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Answer:
- HPLC : Used to assess purity (≥98% as per industry standards), with reverse-phase columns and UV detection at 254 nm .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced splitting in aromatic protons) and esterification/acid forms. 2D NMR (COSY, HSQC) resolves complex splitting in biphenyl systems .
- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
- Elemental Analysis : Validates empirical formulas (e.g., C₁₄H₁₁FO₃) with <0.5% deviation .
(Basic) What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated clothing must be removed immediately .
- Storage : Keep in a cool, dry place away from oxidizers and strong bases.
(Basic) What are the primary research applications of this compound in academic studies?
Answer:
- Coordination Polymers/MOFs : As a carboxylate linker for zinc-based MOFs with antimicrobial properties .
- Liquid Crystals : The biphenyl core and polar substituents (fluoro, methoxy) enhance mesomorphic behavior in phase transitions .
- Pharmaceutical Intermediates : Used in synthesizing retinoids (e.g., Trifarotene derivatives) and immunomodulators .
(Advanced) How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Answer:
- Dynamic Effects : Variable-temperature NMR to detect rotational barriers in biphenyl systems.
- Isotopic Labeling : ¹⁹F-¹H HOESY experiments map spatial proximity of fluorine and protons.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants for comparison .
(Advanced) What strategies optimize Suzuki-Miyaura coupling yields for fluorine- and methoxy-substituted biphenyl systems?
Answer:
- Catalyst Tuning : Use Pd(dppf)Cl₂ for electron-rich boronic acids; lower catalyst loading (1 mol%) reduces side reactions.
- Base Selection : CsF enhances transmetallation efficiency in polar aprotic solvents (e.g., DMF).
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 min) while maintaining >85% yield .
(Advanced) What design principles apply when incorporating this compound into antimicrobial MOFs?
Answer:
- Metal Node Selection : Zinc(II) offers strong coordination to carboxylates and intrinsic antimicrobial activity.
- Solvothermal Synthesis : Optimize temperature (80–120°C) and solvent (DMF/water mixtures) for crystalline MOFs.
- Bioactivity Testing : Assess minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
(Advanced) How do substituents (fluoro, methoxy) influence the mesomorphic properties of biphenyl-based liquid crystals?
Answer:
- Fluorine : Reduces melting points via dipole interactions and enhances nematic phase stability.
- Methoxy : Increases molecular anisotropy, promoting smectic phases.
- Synergistic Effects : Combined substituents lower transition temperatures (e.g., Cr–N at 120°C vs. 150°C for unsubstituted analogs) .
(Advanced) What derivatization strategies enhance the bioactivity of this compound for pharmacological studies?
Answer:
- Amidation : Coupling with amine-bearing fragments (e.g., cyclopentene carboxamide) using EDC/HOBt, yielding prodrugs with improved solubility .
- Esterification : Methyl/ethyl esters protect the carboxylic acid during cellular uptake, hydrolyzing in vivo to active forms .
- Hybrid Molecules : Conjugation with pyrazole or tetrazole moieties enhances target affinity (e.g., CD40–CD154 interaction inhibitors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
